

A Comprehensive Review of Research on Crenulatin and Related Cyclopeptide Alkaloids

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Compound of Interest

Compound Name: Crenulatin

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This technical guide provides an in-depth literature review of **Crenulatin**, a cyclopeptide alkaloid, and its related compounds. Due to the limited specific research on **Crenulatin**, this review extends to the broader class of cyclopeptide alkaloids from the Rhamnaceae family to offer a comprehensive understanding of their biological activities, mechanisms of action, and experimental protocols.

Introduction to Crenulatin and Cyclopeptide Alkaloids

Crenulatin, likely a misspelling of Crenatine A, is a natural product belonging to the family of cyclopeptide alkaloids. These compounds are predominantly found in plants of the Rhamnaceae family, such as those from the Discaria and Ziziphus genera. Crenatine A has been isolated from Discaria chacaye (also referenced as Discaria crenata), a plant native to South America. A noteworthy aspect of the biosynthesis of these alkaloids in Discaria chacaye is its association with a symbiotic relationship with the nitrogen-fixing actinomycete, Frankia.

Cyclopeptide alkaloids are characterized by a macrocyclic ring structure, typically composed of 13, 14, or 15 atoms. Their unique structure contributes to a wide array of biological activities, making them a subject of interest in natural product chemistry and drug discovery. The research on this class of compounds has revealed activities ranging from insecticidal and antimicrobial to antiplasmodial and sedative effects.

Quantitative Data on Biological Activities

While specific quantitative data for Crenatine A is not readily available in the current literature, studies on crude extracts and other purified cyclopeptide alkaloids from the Rhamnaceae family provide valuable insights into their potency.

Table 1: Insecticidal Activity of Discaria chacaye Alkaloid Extract

Extract Source	Target Organism	Bioassay	Result (LD ₅₀)	Reference
Discaria chacaye (with Frankia nodules)	Cydia pomonella (Codling moth) & Drosophila melanogaster (Fruit fly)	Mortality Dose-Dependence	44 - 71 µg/mL	[1][2]

Table 2: Antiplasmodial and Antimycobacterial Activity of Cyclopeptide Alkaloids from Ziziphus Species

Compound	Source Organism	Target Organism	Bioassay	Result (IC ₅₀ / MIC)	Reference
Cambodine C	Ziziphus cambodiana	Plasmodium falciparum	in vitro antiplasmodia	IC ₅₀ : 6.09 µM	[3]
Mauritine M	Ziziphus mauritiana	Mycobacterium tuberculosis	in vitro antimycobacterial	MIC: 72.8 µM	[4]
Nummularine H	Ziziphus mauritiana	Mycobacterium tuberculosis	in vitro antimycobacterial	MIC: 4.5 µM	[4]
Various Alkaloids	Ziziphus mauritiana	Plasmodium falciparum (K1 strain)	in vitro antiplasmodia	IC ₅₀ : 3.7 - 10.3 µM	[4]

Key Experimental Protocols

The following protocols are representative of the methodologies used in the study of cyclopeptide alkaloids from the *Discaria* genus.

3.1. Extraction and Isolation of Cyclopeptide Alkaloids

This protocol is based on methods described for the isolation of discarines and other cyclopeptide alkaloids from *Discaria americana*.

- Plant Material Collection and Preparation:
 - The root bark of the plant is collected, air-dried, and ground into a fine powder.
- Extraction:
 - The powdered plant material is subjected to maceration with methanol (MeOH) at room temperature for a period of 7-10 days.
 - The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
- Acid-Base Partitioning:
 - The crude extract is dissolved in a 3% aqueous tartaric acid solution.
 - This acidic solution is then extracted with diethyl ether (Et₂O) to remove neutral and acidic compounds.
 - The aqueous phase is basified with ammonium hydroxide (NH₄OH) to a pH of 10.
 - The basic solution is subsequently extracted with Et₂O. The organic phase, containing the basic alkaloids, is collected.
- Purification:
 - The basic Et₂O extract is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated.

- The resulting residue is subjected to column chromatography on silica gel.
- Elution is performed using a gradient of chloroform (CHCl_3) and methanol (MeOH) to separate the different alkaloid fractions.
- Further purification of the fractions is achieved by preparative thin-layer chromatography (TLC) to yield the pure cyclopeptide alkaloids.
- Structure Elucidation:
 - The structures of the isolated compounds are determined using spectroscopic techniques, including ^1H NMR, ^{13}C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).

3.2. Insecticidal Bioassay

This is a general protocol for assessing the insecticidal activity of plant extracts.

- Test Organisms:
 - Larvae of insect pests such as the codling moth (*Cydia pomonella*) or fruit fly (*Drosophila melanogaster*) are used.
- Diet Preparation:
 - An artificial diet for the insects is prepared.
 - The plant extract or purified compound is incorporated into the diet at various concentrations. A control diet without the test substance is also prepared.
- Bioassay:
 - A set number of insect larvae are placed on the prepared diets in individual containers.
 - The containers are maintained under controlled environmental conditions (temperature, humidity, light/dark cycle).
- Data Collection:

- Larval mortality is recorded daily for a specified period (e.g., 16 days).
- Sub-lethal effects, such as inhibition of growth and development, are also monitored by measuring larval weight.
- Data Analysis:
 - The lethal dose 50 (LD₅₀), which is the concentration of the extract that causes 50% mortality of the larvae, is calculated using probit analysis.

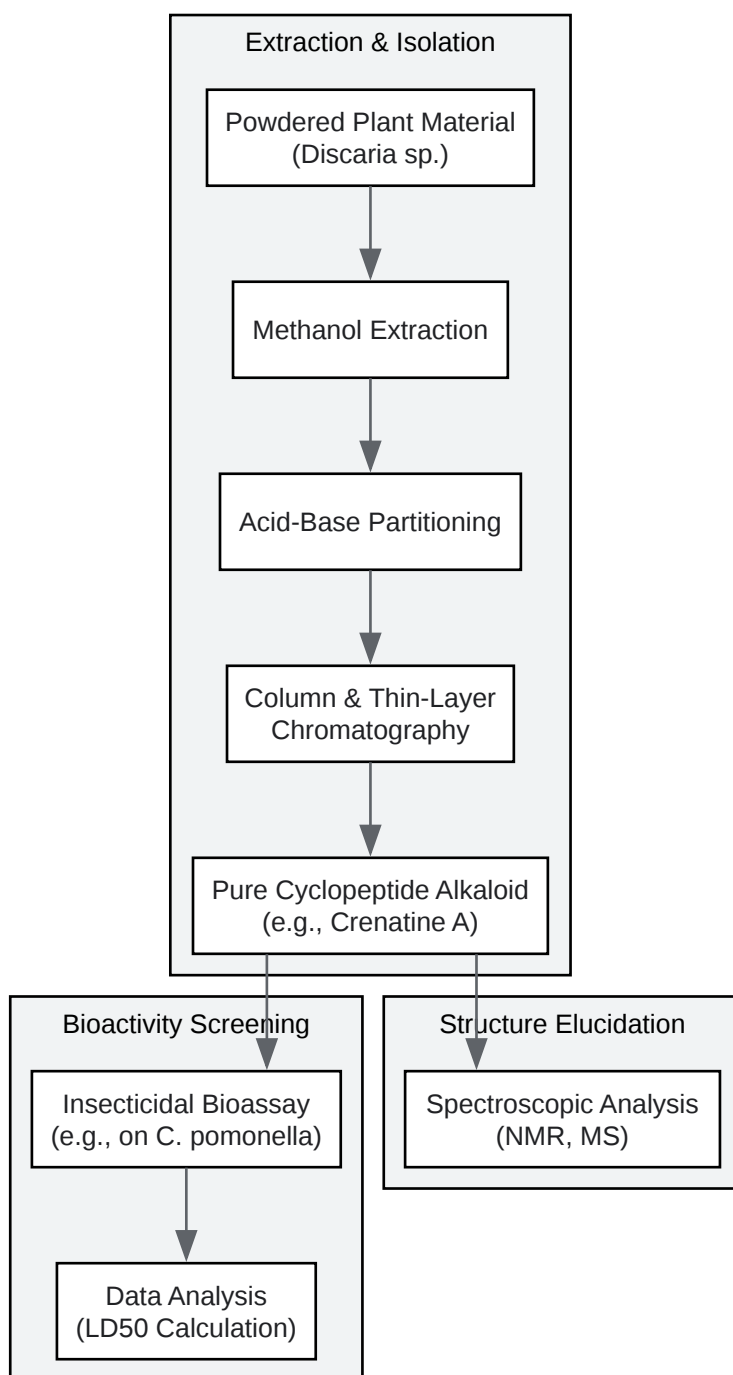
Signaling Pathways and Mechanisms of Action

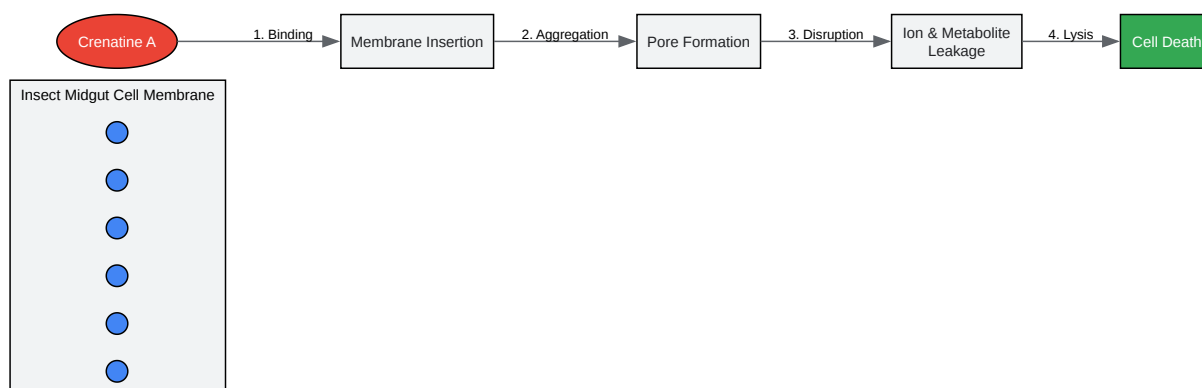
The precise molecular targets for most cyclopeptide alkaloids are not yet fully elucidated. However, for their insecticidal and antimicrobial activities, a primary mechanism of action is believed to be the disruption of cellular membranes. This is a common mechanism for many cyclic peptides.

The proposed mechanism involves the peptide inserting into the lipid bilayer of the cell membrane, leading to the formation of pores or channels. This disrupts the membrane's integrity, causing leakage of essential ions and metabolites, and ultimately leading to cell death. The amphipathic nature of these peptides, having both hydrophobic and hydrophilic regions, facilitates this interaction with the cell membrane.

Visualizations

Diagram 1: General Workflow for Isolation and Bioactivity Screening





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